4-Bromo-3-nitrobenzotrifluoride
Overview
Description
4-Bromo-3-nitrobenzotrifluoride is an organic compound with the molecular formula C₇H₃BrF₃NO₂ and a molecular weight of 270.003 g/mol . It is a light yellow to amber liquid that is used as an organic building block in various chemical syntheses . The compound is known for its trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-nitrobenzotrifluoride can be synthesized from 4-chloro-3-nitrobenzotrifluoride through a halogen exchange reaction . The reaction typically involves the use of a brominating agent such as sodium bromide or bromine in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-nitrobenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid, or tin(II) chloride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Reduction: The major product is 4-bromo-3-aminobenzotrifluoride.
Oxidation: Oxidation products are less common but may include carboxylic acids or aldehydes.
Scientific Research Applications
4-Bromo-3-nitrobenzotrifluoride is used in various scientific research applications, including:
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs and diagnostic agents.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-nitrobenzotrifluoride is primarily based on its ability to undergo nucleophilic substitution and reduction reactions The trifluoromethyl group enhances the compound’s reactivity by stabilizing the transition state during these reactions The nitro group can be reduced to an amino group, which can then participate in further chemical transformations
Comparison with Similar Compounds
4-Chloro-3-nitrobenzotrifluoride: Similar in structure but with a chlorine atom instead of bromine.
4-Bromo-3-aminobenzotrifluoride: The reduced form of 4-Bromo-3-nitrobenzotrifluoride with an amino group instead of a nitro group.
3-Nitro-4-trifluoromethylbenzene: Lacks the bromine atom but retains the nitro and trifluoromethyl groups.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, along with a trifluoromethyl group. This combination of functional groups imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-2-nitro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESPBNYBZVIGRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334434 | |
Record name | 4-Bromo-3-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349-03-1 | |
Record name | 4-Bromo-3-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-nitro-4-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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